Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol (CAS No: 4704-98-7). Due to a lack of extensive experimental data in publicly available literature for this specific compound, this document outlines standard methodologies for determining its key physical characteristics, including melting point, boiling point, and solubility. Furthermore, it discusses expected spectroscopic signatures based on its chemical structure and explores the potential biological activities by drawing parallels with the broader class of phenylpropanoids. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound, providing both foundational knowledge and a framework for further experimental investigation.
Introduction
2-(hydroxymethyl)-2-phenylpropane-1,3-diol is a triol derivative of phenylpropane. Its structure, featuring a central phenyl group and three hydroxyl moieties, suggests a range of potential applications in organic synthesis, polymer chemistry, and materials science. The hydroxyl groups impart polarity and the capacity for hydrogen bonding, which are expected to significantly influence its physical properties and potential biological interactions. A thorough understanding of its physical characteristics is paramount for its effective application and for the design of new research and development initiatives.
Core Physical Properties
Molecular and Computed Data
Quantitative data available from computational models are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | --INVALID-LINK-- |
| Molecular Weight | 182.22 g/mol | --INVALID-LINK-- |
| CAS Number | 4704-98-7 | --INVALID-LINK-- |
| Topological Polar Surface Area | 60.7 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Experimental Protocols for Physical Property Determination
The following sections detail standard experimental procedures that can be employed to determine the melting point, boiling point, and solubility of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range.
Methodology: Capillary Method
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Sample Preparation: A small amount of the crystalline 2-(hydroxymethyl)-2-phenylpropane-1,3-diol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
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Purity Assessment: A narrow melting range (typically < 2°C) is indicative of a high degree of purity.
Boiling Point Determination
Given its molecular weight and the presence of multiple hydroxyl groups capable of hydrogen bonding, 2-(hydroxymethyl)-2-phenylpropane-1,3-diol is expected to have a high boiling point.
Methodology: Distillation Method
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Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
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Sample and Heating: A small volume (e.g., 5-10 mL) of the liquid compound is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated gently.
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Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
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Observation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser. The temperature should remain constant during the distillation of a pure substance. This constant temperature is the boiling point.
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Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be applied.
Solubility Profile
The solubility of a compound is a fundamental property that influences its behavior in various systems, including biological environments and reaction media. The three hydroxyl groups in 2-(hydroxymethyl)-2-phenylpropane-1,3-diol suggest it will be soluble in polar solvents.
Methodology: Qualitative and Quantitative Assessment
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Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
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Qualitative Assessment: To a test tube containing a small, pre-weighed amount of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol (e.g., 10 mg), the solvent is added incrementally (e.g., 0.1 mL at a time) with vigorous shaking. The point at which the solid completely dissolves is noted to provide a qualitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).
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Quantitative Assessment (e.g., in water):
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Prepare a saturated solution of the compound in water at a specific temperature by adding an excess of the solid to a known volume of water and stirring until equilibrium is reached.
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Filter the saturated solution to remove any undissolved solid.
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A known volume of the clear filtrate is then taken, and the solvent is evaporated to dryness.
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The mass of the remaining solid is measured, allowing for the calculation of the solubility in terms of g/100 mL or mol/L.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The aromatic protons would likely appear in the 7.0-8.0 ppm region. The methylene protons would be expected at a lower chemical shift, and their splitting pattern would depend on the rotational freedom around the C-C bonds. The hydroxyl protons will appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the carbons of the phenyl ring (with the ipso-carbon at a different shift from the ortho, meta, and para carbons), the quaternary carbon attached to the phenyl group and the hydroxymethyl groups, and the carbons of the hydroxymethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol is expected to be characterized by:
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A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding.
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C-H stretching vibrations for the aromatic ring and the CH₂ groups.
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C=C stretching absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic phenyl ring.
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A strong C-O stretching absorption in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 182. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for 2-(hydroxymethyl)-2-phenylpropane-1,3-diol, its structural classification as a phenylpropanoid derivative allows for informed speculation on its potential roles. Phenylpropanoids are a large class of plant secondary metabolites with diverse and well-documented biological activities.[1][2]
Phenylpropanoid Pathway and Biological Significance
The phenylpropanoid pathway is a major biosynthetic route in plants that produces a wide variety of compounds from the amino acid phenylalanine.[3][4] These compounds are crucial for plant defense against pathogens and UV radiation, and they also serve as structural components of the plant.[5][6]
// Nodes
Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CinnamicAcid [label="Cinnamic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
pCoumaricAcid [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"];
CoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];
Flavonoids [label="Flavonoids", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lignans [label="Lignans/Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Stilbenes [label="Stilbenes", fillcolor="#EA4335", fontcolor="#FFFFFF"];
TargetCompound [label="2-(hydroxymethyl)-2-\nphenylpropane-1,3-diol\n(A Phenylpropanoid Derivative)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges
Shikimate -> Phenylalanine;
Phenylalanine -> CinnamicAcid [label="PAL"];
CinnamicAcid -> pCoumaricAcid [label="C4H"];
pCoumaricAcid -> CoumaroylCoA [label="4CL"];
CoumaroylCoA -> Flavonoids;
CoumaroylCoA -> Lignans;
CoumaroylCoA -> Stilbenes;
CoumaroylCoA -> TargetCompound [style=dashed, label="Biosynthetic\nPrecursor"];
}
Caption: Simplified overview of the Phenylpropanoid Pathway.
Predicted Biological Activities
Based on the activities of other phenylpropanoids, 2-(hydroxymethyl)-2-phenylpropane-1,3-diol could potentially exhibit:
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Antioxidant Properties: Many phenylpropanoids are potent antioxidants due to their ability to scavenge free radicals.[1][2]
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Antimicrobial and Anti-inflammatory Effects: These are common activities observed in this class of compounds.[1][2]
Further research is necessary to experimentally validate these potential biological roles and to elucidate any specific signaling pathways that may be modulated by 2-(hydroxymethyl)-2-phenylpropane-1,3-diol.
Experimental Workflow for Characterization
The logical flow for the comprehensive characterization of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol is outlined below.
// Nodes
Synthesis [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Purity [label="Purity Assessment\n(e.g., HPLC, TLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Structure [label="Structural Elucidation", fillcolor="#FBBC05", fontcolor="#202124"];
NMR [label="NMR (¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"];
IR [label="IR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"];
MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"];
Physical [label="Physical Property\nDetermination", fillcolor="#34A853", fontcolor="#FFFFFF"];
Melting [label="Melting Point", fillcolor="#FFFFFF", fontcolor="#202124"];
Boiling [label="Boiling Point", fillcolor="#FFFFFF", fontcolor="#202124"];
Solubility [label="Solubility Profile", fillcolor="#FFFFFF", fontcolor="#202124"];
Biological [label="Biological Activity\nScreening", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data [label="Data Analysis &\nReporting", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Synthesis -> Purity;
Purity -> Structure;
Structure -> {NMR, IR, MS} [arrowhead=none];
Purity -> Physical;
Physical -> {Melting, Boiling, Solubility} [arrowhead=none];
Purity -> Biological;
{Structure, Physical, Biological} -> Data;
}
Caption: Workflow for the characterization of a novel compound.
Conclusion
2-(hydroxymethyl)-2-phenylpropane-1,3-diol is a compound with potential for various applications, yet it remains largely uncharacterized in terms of its experimental physical properties. This technical guide has provided a summary of its known molecular and computed data, along with detailed, standard protocols for the experimental determination of its melting point, boiling point, and solubility. Furthermore, predictions regarding its spectroscopic characteristics and potential biological activities have been discussed based on its chemical structure and its classification as a phenylpropanoid derivative. It is the hope that this guide will serve as a foundational resource to stimulate and support future experimental investigations into this promising compound.
References